2-tert-Butyl-4,6-dimethylphenol
Overview
Description
2-tert-Butyl-4,6-dimethylphenol, also known as 2,4-dimethyl-6-tert-butylphenol, is an organic compound with the molecular formula C12H18O. It is a phenolic compound characterized by the presence of a tert-butyl group and two methyl groups attached to the benzene ring. This compound is commonly used as an antioxidant and a stabilizer in various industrial applications .
Mechanism of Action
Target of Action
2-tert-Butyl-4,6-dimethylphenol, also known as 6-tert-Butyl-2,4-dimethylphenol, is a phenolic compound . It primarily targets free radicals and ultraviolet (UV) radiation . The compound’s role is to act as an antioxidant and UV stabilizer .
Mode of Action
The compound interacts with its targets by capturing free radicals and stabilizing against UV radiation . The phenolic hydroxyl group in its molecular structure can effectively capture free radicals, preventing oxidative reactions . This results in changes such as the termination of chain reactions involving free radicals .
Biochemical Pathways
The compound affects the oxidative stress pathway . By capturing free radicals, it prevents the propagation of oxidative chain reactions . This action can help protect various biochemical pathways from the damaging effects of oxidative stress.
Pharmacokinetics
It’s known that the compound is insoluble in water , which may impact its bioavailability
Result of Action
The primary result of the compound’s action is the prevention of oxidative damage and protection against UV radiation . This can extend the lifespan of materials such as fuels and polymers .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and light exposure. For instance, it can exhibit significant polymerization inhibition effects at high temperatures . It’s also sensitive to air , suggesting that its stability and efficacy might be affected by exposure to oxygen.
Preparation Methods
2-tert-Butyl-4,6-dimethylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of 2,4-dimethylphenol with isobutylene in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve high yields and purity . Industrial production methods often involve similar alkylation reactions, with optimizations for large-scale production to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
2-tert-Butyl-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to corresponding hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-tert-Butyl-4,6-dimethylphenol has a wide range of scientific research applications:
Biology: This compound is utilized in proteomics research due to its phenolic properties.
Medicine: It acts as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: It is employed as an antioxidant in fuels, lubricants, and polymers to prevent oxidation and degradation
Comparison with Similar Compounds
2-tert-Butyl-4,6-dimethylphenol is similar to other phenolic antioxidants such as:
2,6-Di-tert-butyl-4-methylphenol (BHT): Both compounds are used as antioxidants, but BHT is more commonly used in food and cosmetics.
2,4-Dimethylphenol: This compound lacks the tert-butyl group, making it less effective as an antioxidant compared to this compound.
6-tert-Butyl-2,4-xylenol: This compound is structurally similar and also used as an antioxidant in various industrial applications.
The uniqueness of this compound lies in its specific molecular structure, which provides enhanced stability and effectiveness as an antioxidant compared to its counterparts .
Properties
IUPAC Name |
2-tert-butyl-4,6-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8-6-9(2)11(13)10(7-8)12(3,4)5/h6-7,13H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLCSTZDXXUYDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Record name | 2,4-DIMETHYL-6-TERT-BUTYL PHENOL | |
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URL | https://cameochemicals.noaa.gov/chemical/17010 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041551 | |
Record name | 6-tert-Butyl-2,4-xylenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041551 | |
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Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-dimethyl-6-tert-butyl phenol appears as a yellow liquid with a phenolic odor. Insoluble in water and about the same density as water. Exposure to skin, eyes or mucous membranes may cause severe burns., Liquid; Other Solid, Melting point = 22.3 deg C; [ChemIDplus] Yellow liquid with a phenolic odor; [CAMEO] Liquid; mp = 22-23 deg C; [Sigma-Aldrich MSDS] | |
Record name | 2,4-DIMETHYL-6-TERT-BUTYL PHENOL | |
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URL | https://cameochemicals.noaa.gov/chemical/17010 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenol, 2-(1,1-dimethylethyl)-4,6-dimethyl- | |
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Record name | 6-tert-Butyl-2,4-xylenol | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | 6-tert-Butyl-2,4-xylenol | |
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CAS No. |
1879-09-0 | |
Record name | 2,4-DIMETHYL-6-TERT-BUTYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17010 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-Dimethyl-6-tert-butylphenol | |
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Record name | Topanol A | |
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Record name | Topanol A | |
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Record name | Phenol, 2-(1,1-dimethylethyl)-4,6-dimethyl- | |
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Record name | 6-tert-Butyl-2,4-xylenol | |
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Record name | 6-tert-butyl-2,4-xylenol | |
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Record name | BUTYLATED XYLENOL | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-tert-Butyl-4,6-dimethylphenol?
A: this compound is primarily used as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) methods for quantifying other compounds. For instance, it has been successfully employed in determining the concentration of propofol in human blood samples. [] Additionally, it serves as a building block in synthesizing various organic compounds and finds application as an antioxidant in materials like thermoplastic elastomers. [, ]
Q2: How does the structure of this compound relate to its reactivity?
A: The reactivity of this compound stems from its phenolic structure. It readily undergoes chlorination reactions, particularly at the 4-methyl group, leading to the formation of chloromethylene compounds and trichloro ketones. [] Furthermore, it can be metabolized into reactive intermediates like quinone methides, which possess electrophilic properties and can covalently bind to nucleophilic sites on proteins and peptides. []
Q3: Are there any studies on how structural modifications of this compound affect its biological activity?
A: Yes, research has shown that altering the substituents on the phenol ring of this compound can significantly impact its biological activity, specifically its ability to modulate lung adenoma formation in mice treated with urethane. For example, 2-tert-Butyl-4-methylphenol, lacking a methyl group at position 6, exhibited inhibitory effects on tumor formation but did not enhance it. Conversely, this compound (BDMP) amplified tumor multiplicity in certain mouse strains. These findings suggest that the presence and nature of substituents on the phenol ring play a crucial role in determining the compound's biological activity. []
Q4: What analytical techniques are commonly employed to characterize and quantify this compound?
A: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for analyzing this compound. This method involves separating the compound from other components in a sample based on its volatility and then identifying and quantifying it based on its mass-to-charge ratio. []
Q5: Have there been any investigations into the environmental impact and degradation of this compound?
A: While the provided research papers do not delve into the environmental impact and degradation of this compound specifically, one study identifies it as a constituent of leather industry wastewater. [] This suggests potential release into the environment, necessitating further research on its ecotoxicological effects and degradation pathways.
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